(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone
CAS No.: 143589-97-3
Cat. No.: VC20786854
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone - 143589-97-3](/images/no_structure.jpg)
Specification
CAS No. | 143589-97-3 |
---|---|
Molecular Formula | C19H19NO4 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | (4S)-4-benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C19H19NO4/c1-23-17-9-7-15(8-10-17)12-18(21)20-16(13-24-19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3/t16-/m0/s1 |
Standard InChI Key | TZQSEGYIJAOXAW-INIZCTEOSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)CC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
SMILES | COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Canonical SMILES | COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone belongs to the oxazolidinone family, a class of heterocyclic compounds containing a five-membered ring with oxygen and nitrogen atoms. This particular derivative is identified by several key parameters:
Parameter | Information |
---|---|
IUPAC Name | (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone |
CAS Registry Number | 143589-97-3 |
Molecular Formula | C₁₉H₁₉NO₄ |
Molecular Weight | 325.36 g/mol |
MDL Number | MFCD11041350 |
The compound is also known by several synonyms including 3-[1-Oxo-2-(4-methoxyphenyl)ethyl]-4(S)-(phenylmethyl)-2-oxazolidinone and (S)-3-[(4-methoxyphenyl)acetyl]-4-(phenylmethyl)-2-oxazolidinone .
Structural Features
The molecular structure of (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone features:
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A 2-oxazolidinone core structure (five-membered ring containing both oxygen and nitrogen)
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A benzyl group at the C-4 position with S-configuration
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A (4-methoxyphenyl)acetyl group attached to the nitrogen at position 3
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A carbonyl group at position 2
The stereogenic center at C-4 with the S-configuration is critical to the compound's function as a chiral auxiliary in asymmetric synthesis operations . This stereochemistry enables the facial selectivity that makes the compound valuable in stereoselective reactions.
Physical and Chemical Properties
Physical Characteristics
(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone possesses distinct physical properties that influence its handling and applications:
Property | Value |
---|---|
Physical State | Solid |
Color | Yellow |
Melting Point | 84-85°C |
Boiling Point | 522.7±33.0°C (Predicted) |
Density | 1.243±0.06 g/cm³ (Predicted) |
pKa | -2.35±0.40 (Predicted) |
The compound is characterized by its solid state at room temperature and distinctive yellow coloration .
Solubility Profile
Understanding the solubility characteristics is essential for proper handling and application in synthetic procedures:
Solvent | Solubility |
---|---|
Dichloromethane | Soluble |
Ethyl Acetate | Soluble |
Methanol | Moderate solubility (based on related structures) |
The compound's solubility in organic solvents like dichloromethane and ethyl acetate makes it particularly suitable for common organic reactions and purification techniques .
Synthesis and Preparation
Synthetic Approaches
The synthesis of (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone typically follows a two-step process that begins with the preparation of the chiral oxazolidinone auxiliary followed by acylation.
The most common synthetic route involves:
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Preparation of (S)-4-benzyl-2-oxazolidinone from the corresponding amino acid (L-phenylalanine)
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N-acylation with 4-methoxyphenylacetyl chloride or similar activated acyl derivatives
The starting material, (S)-4-Benzyl-2-oxazolidinone (CAS: 90719-32-7), is commercially available with a purity of >98.0% , which provides a convenient entry point for the synthesis.
Reaction Conditions
The N-acylation step typically requires:
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Base (commonly n-butyllithium or sodium hydride) to deprotonate the oxazolidinone nitrogen
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Low temperatures (-78°C to 0°C) to control the reaction selectivity
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Anhydrous conditions to prevent side reactions
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Careful workup procedures to maintain the integrity of the product
This reaction is analogous to other oxazolidinone acylations described in the literature, where control of reaction conditions is crucial for obtaining high yields and purity .
Applications in Organic Synthesis
Role as a Chiral Auxiliary
(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone serves primarily as a chiral auxiliary in asymmetric synthesis. The Evans oxazolidinone framework, to which this compound belongs, is widely recognized for its ability to direct stereoselective transformations.
The compound facilitates several key transformations:
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Asymmetric aldol reactions
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Diastereoselective alkylations
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Stereoselective Diels-Alder reactions
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Asymmetric Michael additions
These applications leverage the compound's ability to create a rigid chiral environment that influences the facial selectivity of reagent approach during reactions.
Mechanistic Considerations
The stereochemical control exerted by (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone derives from:
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The rigid oxazolidinone ring system that restricts conformational flexibility
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The benzyl group at C-4 that effectively blocks one face of the molecule
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The coordination of Lewis acids to the carbonyl groups, enhancing facial discrimination
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The electron-donating methoxy group on the aromatic ring that can influence reactivity and selectivity
This mechanistic understanding is consistent with studies on related oxazolidinone derivatives and their applications in stereoselective synthesis .
Manufacturer | Product Number | Packaging | Price (as of April 2025) |
---|---|---|---|
TRC | B285530 | 100mg | $125 |
Biosynth Carbosynth | FB18339 | 100mg | $219 |
Biosynth Carbosynth | FB18339 | 250mg | $397.50 |
Biosynth Carbosynth | FB18339 | 500mg | $720 |
American Custom Chemicals Corporation | CCH0032160 | 50mg | $316.05 |
These commercial sources provide research-grade material with purity specifications suitable for synthetic applications .
Structure-Activity Relationships
Structural Modifications and Effects
The activity and utility of (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone can be compared with related compounds to understand structure-activity relationships:
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The methoxy substituent on the phenyl ring affects electronic properties and can influence reactivity in certain transformations
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Changing the benzyl group at C-4 to other substituents can alter the degree of facial selectivity
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Modifications to the acyl group can tune the reactivity toward various nucleophiles and electrophiles
These structure-activity patterns are consistent with broader studies on oxazolidinone derivatives in organic synthesis .
Comparison with Related Compounds
Comparing (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone with related structures provides insight into its distinctive properties:
Compound | Key Differences | Effects on Utility |
---|---|---|
4-Benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one | Lacks methoxy group | Different electronic properties, potentially different reactivity |
(S)-4-Benzyl-2-oxazolidinone | Lacks acyl group | Serves as precursor, different reactivity profile |
(4S)-4-benzyl-3-(2-bromopropanoyl)oxazolidin | Different acyl group with halogen | Enhanced reactivity toward nucleophilic substitution |
These comparisons highlight how subtle structural modifications can significantly impact reactivity and selectivity in synthetic applications .
Recent Research Developments
Synthetic Methodologies
Recent research involving oxazolidinones like (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone has focused on:
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Development of new catalytic asymmetric transformations
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Application in the synthesis of complex natural products
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Exploration of novel reaction conditions that enhance stereoselectivity
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Investigation of recyclable chiral auxiliaries based on the oxazolidinone framework
These research directions reflect the ongoing importance of oxazolidinone chemistry in synthetic organic chemistry .
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